[(2S,3S,4As,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate [(2S,3S,4As,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 1084896-42-3
VCID: VC0130833
InChI: InChI=1S/C25H29NO10/c1-24(30-3)25(2,31-4)36-21-20(35-24)19(15-33-23(21)32-14-16-8-6-5-7-9-16)34-22(27)17-10-12-18(13-11-17)26(28)29/h5-13,19-21,23H,14-15H2,1-4H3/t19-,20+,21-,23+,24-,25-/m0/s1
SMILES: CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)OC)OC
Molecular Formula: C25H29NO10
Molecular Weight: 503.5 g/mol

[(2S,3S,4As,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate

CAS No.: 1084896-42-3

Reference Standards

VCID: VC0130833

Molecular Formula: C25H29NO10

Molecular Weight: 503.5 g/mol

[(2S,3S,4As,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate - 1084896-42-3

CAS No. 1084896-42-3
Product Name [(2S,3S,4As,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate
Molecular Formula C25H29NO10
Molecular Weight 503.5 g/mol
IUPAC Name [(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate
Standard InChI InChI=1S/C25H29NO10/c1-24(30-3)25(2,31-4)36-21-20(35-24)19(15-33-23(21)32-14-16-8-6-5-7-9-16)34-22(27)17-10-12-18(13-11-17)26(28)29/h5-13,19-21,23H,14-15H2,1-4H3/t19-,20+,21-,23+,24-,25-/m0/s1
Standard InChIKey UWCRVYUXUGBXOU-ZBCFHKMVSA-N
Isomeric SMILES C[C@]1([C@@](O[C@H]2[C@H](O1)[C@H](CO[C@H]2OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)OC)OC
SMILES CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)OC)OC
Canonical SMILES CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)OC)OC
Synonyms Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-α-L-xylopyranoside;
PubChem Compound 25166842
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator